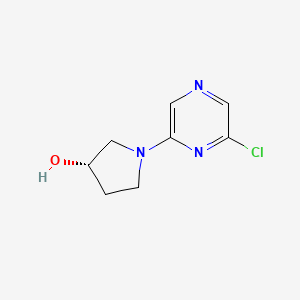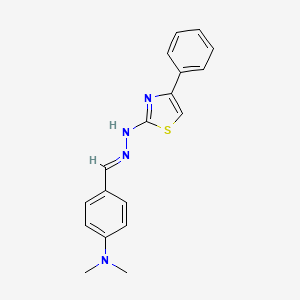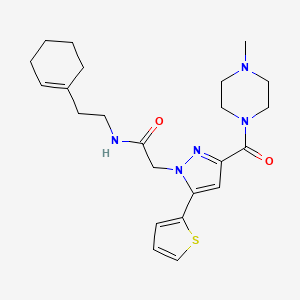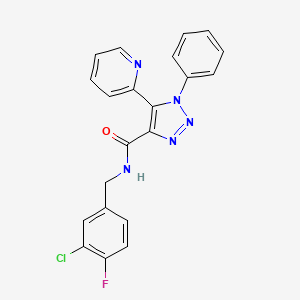![molecular formula C16H17N3O5S B2513544 Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-92-0](/img/structure/B2513544.png)
Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components, including a benzo[b][1,4]dioxin ring, an amino group , an ethyl group , and a thiazol-2-yl carbamate group . These components suggest that the compound might have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The compound’s structure includes a benzo[b][1,4]dioxin ring, which is a type of aromatic ether. It also has an amino group (-NH2), which can participate in hydrogen bonding and can act as a base .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could undergo reactions like acylation or alkylation. The carbamate group could potentially be hydrolyzed under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the benzo[b][1,4]dioxin ring could contribute to its aromaticity and stability. The amino group could influence its solubility in water and its basicity .
科学的研究の応用
Synthesis and Characterization
The compound is related to various synthetic efforts aimed at creating novel molecules with potential biological activities. Studies have detailed the synthesis and characterization of derivatives involving thiazole, thiazolidine, and other heterocyclic frameworks. For example, research by Hirotsu, Shiba, and Kaneko (1970) explored the synthesis of thiazoline peptides, highlighting the general characteristics and isomerization properties of amino acid residues connected to the thiazoline ring (Hirotsu, Shiba, & Kaneko, 1970). Similarly, work on the photodegradation of urethane model systems by Beachell and Chang (1972) identified various photodegradation products, indicating the compound's reactivity under specific conditions (Beachell & Chang, 1972).
Biological Applications
Several studies have explored the biological applications of related compounds, particularly focusing on antimicrobial and antitumor activities. For instance, Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating their potential against various microbial strains (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Another study by Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing significant in vitro and in vivo anticancer activity (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Environmental and Photocatalytic Studies
Research has also touched on the environmental behavior and photocatalytic profiles of related compounds. Li et al. (2017) studied the environmental behavior of UV filters, including ethyl-4-aminobenzoate, to understand their transformation products and fate in natural waters, providing insights into the compound's environmental impact and degradation pathways (Li, Sang, Chow, Law, Guo, & Leung, 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-22-16(21)19-15-18-11(9-25-15)8-14(20)17-10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7,9H,2,5-6,8H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLFFQZRSEGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2513461.png)
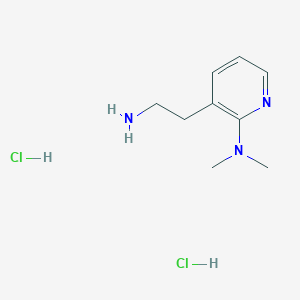
![N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2513464.png)
![N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513465.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2513473.png)

![Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate](/img/structure/B2513475.png)
